

5-Aminofluorescein in Fluorescent Antibody Techniques: Application Notes and Protocols

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Compound of Interest

Compound Name: 5-Aminofluorescein

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Introduction

Fluorescent antibody techniques are indispensable tools in biological research and clinical diagnostics, enabling the visualization and quantification of specific molecules within cells and tissues.[1][2] **5-Aminofluorescein** (5-AF) is a versatile fluorescent probe that can be covalently conjugated to antibodies, making it a valuable reagent for these applications.[3][4] Its bright green fluorescence, when excited by blue light, provides high-contrast imaging for various platforms, including fluorescence microscopy and flow cytometry.[5][6] These notes provide detailed protocols and guidelines for the effective use of **5-aminofluorescein**-labeled antibodies.

Properties of 5-Aminofluorescein

5-Aminofluorescein is a derivative of fluorescein that possesses a reactive primary amine group, allowing for its conjugation to proteins.[4][7] The key spectral and physical properties of 5-AF are summarized below.

Property	Value	References
Molecular Formula	C ₂₀ H ₁₃ NO ₅	[8][9]
Molecular Weight	347.32 g/mol	[8]
Excitation Wavelength (λ _{ex})	~490-495 nm	[3][5][9][10]
Emission Wavelength (λ _{em})	~515-535 nm	[3][9]
Appearance	Solid	[9]
Solubility	Soluble in DMSO and DMF (5 mg/mL), methanol (10 mg/mL), and partly soluble in water.	[4][7][9]
Storage	Store at < -15°C, desiccated and protected from light.	[8]

Experimental Protocols

Protocol 1: Conjugation of 5-Aminofluorescein to an Antibody

This protocol describes the covalent attachment of **5-aminofluorescein** to an antibody. The primary amine of 5-AF can be coupled to carboxyl groups on the antibody using a carbodiimide crosslinker such as EDC.

Materials:

- Purified antibody (1-2 mg/mL in PBS, free of BSA, gelatin, or other amine-containing stabilizers)
- 5-Aminofluorescein (5-AF)**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylsulfoxide (DMSO)

- Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Desalting column (e.g., Sephadex G-25)
- Dialysis tubing or cassette (10 kDa MWCO)
- Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- Antibody Preparation: Dialyze the purified antibody against the Conjugation Buffer overnight at 4°C to remove any interfering substances.
- Activation of Antibody:
 - Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the antibody solution.
 - Incubate for 15 minutes at room temperature with gentle mixing.
- Preparation of 5-AF Solution: Dissolve **5-Aminofluorescein** in anhydrous DMSO to a final concentration of 10 mg/mL immediately before use.
- Conjugation Reaction:
 - Add a 10 to 20-fold molar excess of the 5-AF solution to the activated antibody solution.
 - Incubate for 2 hours at room temperature in the dark with gentle stirring.
- Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50 mM and incubate for 1 hour at room temperature.
- Purification of the Conjugate:
 - Remove unconjugated 5-AF by passing the reaction mixture through a desalting column pre-equilibrated with PBS.

- Alternatively, dialyze the conjugate against PBS at 4°C with several buffer changes over 24-48 hours.
- Characterization and Storage:
 - Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and 490 nm (for 5-AF).
 - Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (to 50%) and store at -20°C.

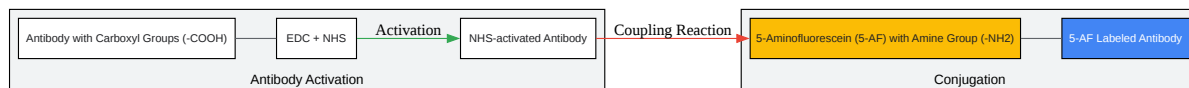


Diagram 1: Conjugation of 5-Aminofluorescein to an Antibody

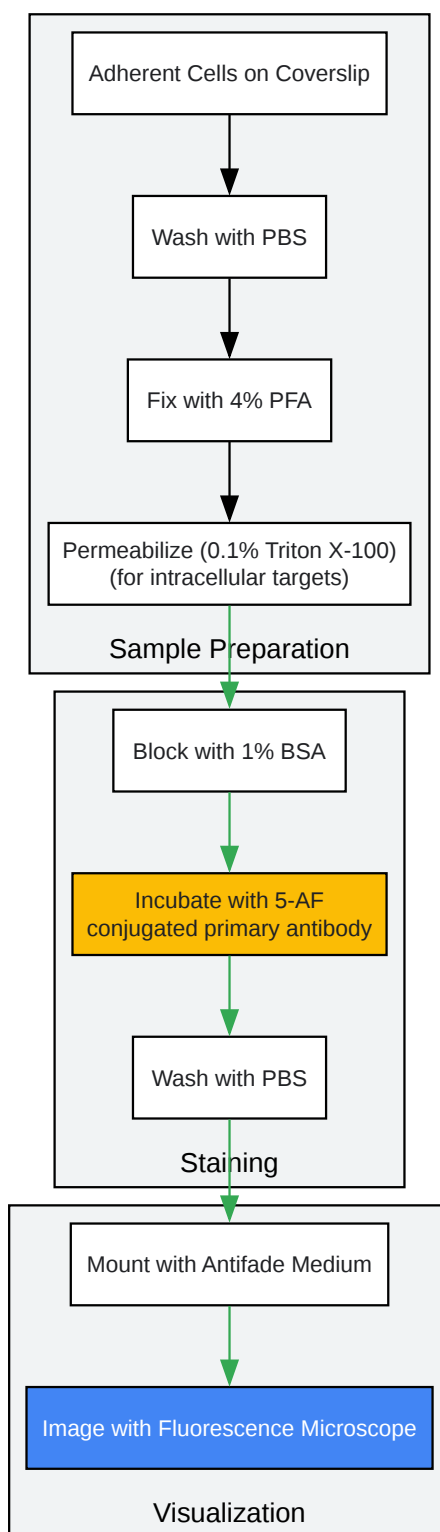


Diagram 2: Direct Immunofluorescence Workflow

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